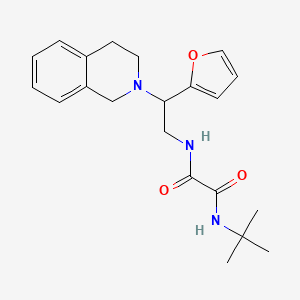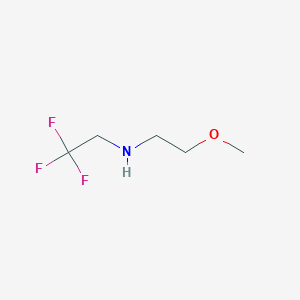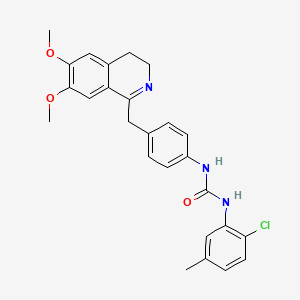
3-((4-Fluorophenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Fluorophenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known as Fmoc-4-FA-OH, is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has a unique structure that makes it useful in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A related compound, described in a study on pyrimidine linked with morpholinophenyl derivatives, involves the synthesis of various derivatives from an intermediate compound similar in structure to the one of interest. These compounds were tested for larvicidal activity against third instar larvae, showing significant biological activity. This indicates potential applications in pest control and the study of insecticide mechanisms (Gorle et al., 2016).
Fluorescence and Solvatochromism
Another study on soluble derivatives of pyrrolopyrrole diones, closely related to the chemical structure , explored their absorption and fluorescence spectra in solvents of different polarity. These compounds displayed small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, suggesting applications in the development of fluorescent materials for sensors or imaging technologies (Lun̆ák et al., 2011).
Coordination Chemistry
Research on Co(III) complexes incorporating morpholine and pyrrolidine, similar in structure to the target compound, provided insights into their synthesis, characterization, and potential as coordination compounds. The detailed structural analysis through X-ray diffraction revealed the molecular geometry and potential applications in the field of materials science and catalysis (Amirnasr et al., 2001).
Anti-inflammatory and Analgesic Agents
Derivatives of quinazolinone, closely related to the chemical of interest, were synthesized and evaluated for their anti-inflammatory and analgesic activity. This study suggests the potential therapeutic applications of such compounds in the development of new medications (Farag et al., 2012).
Fluorescent pH Sensor
A study on a heteroatom-containing organic fluorophore, exhibiting properties similar to the target compound, demonstrated its use as a fluorescent pH sensor. This material changes its emission properties upon protonation and deprotonation, indicating applications in sensing and detection technologies (Yang et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-fluoroanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-1-3-15(4-2-14)22-18-13-19(25)24(20(18)26)17-7-5-16(6-8-17)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTCUNCUXPKDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

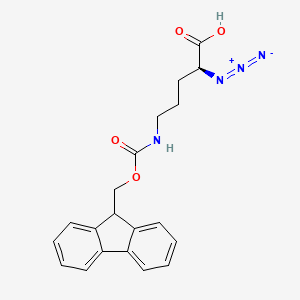


![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
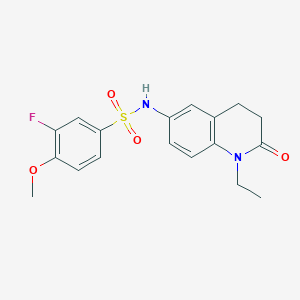
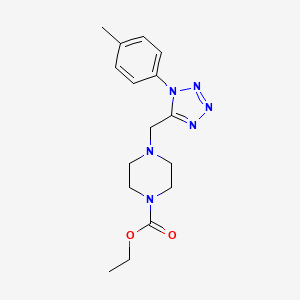

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
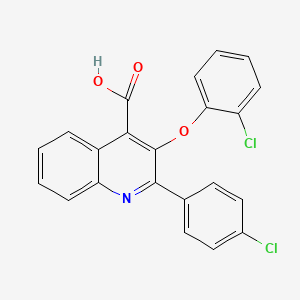
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)
